Contrasting Lipophilicity: XLogP3-AA of 3-Bromo vs. 3-Chloro Pyrazolo[1,5-a]pyrazine Analog
The replacement of a chlorine atom with a bromine atom at the 3-position of the pendant pyridine ring leads to a measurable increase in lipophilicity. The target compound (XLogP3-AA = 0.6) is more lipophilic than its 3-chloro analog (XLogP3-AA = 0.3) [1][2]. This quantifiable difference in logP can influence membrane permeability and non-specific binding, making the brominated compound a preferred starting point for targets where higher lipophilicity is desired or where the increased steric bulk of bromine is required to fill a hydrophobic pocket.
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 (XLogP3-AA) |
| Comparator Or Baseline | 3-Chloro-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine (CAS 2034400-38-1): 0.3 (XLogP3-AA) |
| Quantified Difference | Δ 0.3 log units (~2x more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release). |
Why This Matters
The higher lipophilicity (Δ 0.3) of the bromo analog directly influences its suitability for targets with lipophilic binding sites or for central nervous system (CNS) drug discovery programs where logP is a critical parameter.
- [1] PubChem Compound Summary for CID 121170422, (5-bromopyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone. XLogP3-AA: 0.6. View Source
- [2] PubChem Compound Summary for CID 121170423, (5-chloropyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone. XLogP3-AA: 0.3. View Source
